3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxy group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications to introduce the methoxy and o-tolyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and o-tolyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1-methyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide
- 3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid
- 3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the methoxy and o-tolyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the carboxylic acid group also adds to its versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-5-3-4-6-9(8)14-10(12(15)16)7-11(13-14)17-2/h3-7H,1-2H3,(H,15,16) |
InChI Key |
INOZVSDUEQYLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)OC)C(=O)O |
Origin of Product |
United States |
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